Nbd-colcemid

Overview

Description

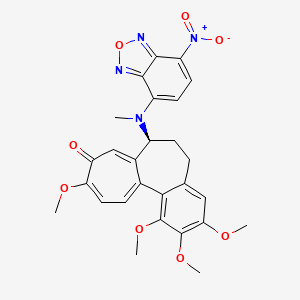

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid, commonly referred to as Nbd-colcemid, is a fluorescent analog of colcemid. This compound is used as a probe for studying the binding sites of colcemid on tubulin and microtubules. It exhibits a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm, making it highly useful in environments of low polarity .

Preparation Methods

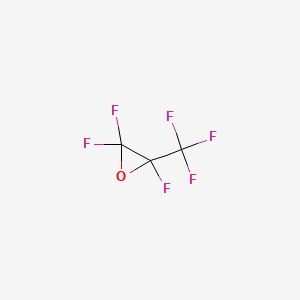

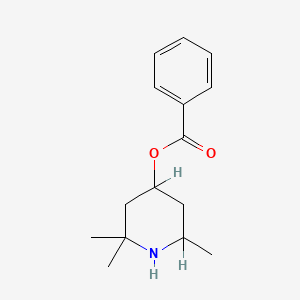

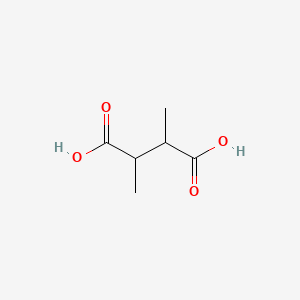

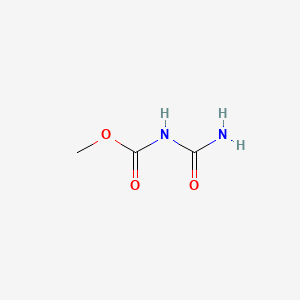

The synthesis of N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid involves the reaction of colcemid with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction conditions include maintaining the temperature at around 0-5°C and using a base such as triethylamine to facilitate the reaction . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.

Fluorescence Quenching: The fluorescence of Nbd-colcemid can be quenched by various quenchers, including amines and biothiols.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study the interactions of colcemid with tubulin and microtubules.

Biology: Employed in visualizing microtubule dynamics and studying the effects of colcemid on cell division.

Industry: Applied in the development of fluorescent probes for various biochemical assays and diagnostic tools.

Mechanism of Action

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation during cell division. The compound’s fluorescence properties allow for the visualization of tubulin and microtubule interactions under a fluorescence microscope .

Comparison with Similar Compounds

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid is unique due to its fluorescent properties, which make it a valuable tool for studying microtubule dynamics. Similar compounds include:

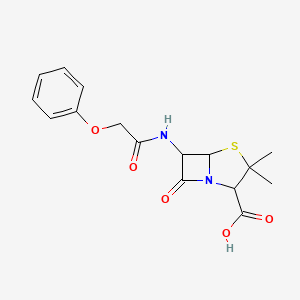

Demecolcine (Colcemid): A less-toxic analog of colchicine with similar microtubule-disrupting properties but without the fluorescence.

Nocodazole: Another microtubule-disrupting agent used in cell biology research.

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-colcemid stands out due to its ability to provide both functional inhibition of microtubule polymerization and fluorescent visualization of microtubule structures.

Properties

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARLXAFVVPTDP-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148783 | |

| Record name | Nbd-colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108964-31-4 | |

| Record name | Nbd-colcemid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nbd-colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)